N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a butanamide chain
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-17-8-7-15-20-19-14(22(15)21-17)3-2-4-16(23)18-11-5-6-12-13(9-11)26-10-25-12/h5-9H,2-4,10H2,1H3,(H,18,23) |
InChI Key |
OXCKYHCYLQYTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Coupling of the Benzodioxole and Triazolopyridazine Units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Final Assembly: The butanamide chain is introduced through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions, affecting its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in signal transduction pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- N-(1,3-benzodioxol-5-yl)-4-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to the presence of the methoxy group on the triazolopyridazine ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and related studies.
Structural Overview
The compound features:
- A 1,3-benzodioxole moiety, which is often associated with various bioactive compounds.
- A [1,2,4]triazolo[4,3-b]pyridazine ring that enhances its pharmacological profile.
- A butanamide functional group that improves solubility and bioavailability.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds structurally similar to it have shown effectiveness against various bacterial strains. For instance:
| Compound | Activity | Target Bacteria |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivatives | High antibacterial activity | Sarcina, Staphylococcus aureus |
| N-isobutylpentylone | Antidepressant effects | Various Gram-positive and Gram-negative bacteria |
In particular, the compound's interactions with bacterial cell membranes and enzymes may contribute to its antimicrobial efficacy. Studies have reported minimal inhibitory concentrations (MICs) as low as 80 nM for sensitive strains like Sarcina and Staphylococcus aureus .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This could lead to modulation of various physiological processes such as inflammation and microbial resistance.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The butanamide group enhances solubility in biological fluids.
- Distribution : The benzodioxole structure may facilitate penetration through biological membranes.
- Metabolism : Ongoing studies aim to elucidate metabolic pathways and identify potential metabolites.
- Excretion : Understanding how the body eliminates the compound will inform dosing regimens.
Case Studies
Recent research has focused on derivatives of benzodioxole and triazole compounds to explore their biological activities further. For example:
- Antibacterial Studies : A series of derivatives were synthesized and tested against common pathogens. Results indicated varying degrees of activity based on structural modifications.
- Neuroactive Properties : Compounds with similar scaffolds have been reported to exhibit neuroactive properties that warrant further exploration in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
